molecular formula C13H19N5O4 B13417709 2-(6-Dimethylamino-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol

2-(6-Dimethylamino-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol

Cat. No.: B13417709
M. Wt: 309.32 g/mol
InChI Key: MOIHLLGNDAAJQZ-NHULRPGXSA-N
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Description

N6-Dimethyl-2’C-methyladenosine is a modified nucleoside that plays a significant role in RNA biology. It is a derivative of adenosine, where the nitrogen at the sixth position and the 2’-hydroxyl group of the ribose are both methylated. This compound is part of the broader family of RNA modifications that regulate various biological processes, including gene expression, RNA stability, and translation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Dimethyl-2’C-methyladenosine typically involves multi-step chemical reactions. The process begins with the protection of the hydroxyl groups of adenosine, followed by selective methylation at the N6 position and the 2’-hydroxyl group. The final steps involve deprotection to yield the desired compound. Common reagents used in these reactions include methyl iodide for methylation and various protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl protection .

Industrial Production Methods: Industrial production of N6-Dimethyl-2’C-methyladenosine may involve enzymatic methods using methyltransferases that specifically target the N6 and 2’-hydroxyl positions. These enzymes can be produced recombinantly and used in large-scale bioreactors to achieve high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: N6-Dimethyl-2’C-methyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced ribose forms, and various substituted adenosine derivatives .

Scientific Research Applications

N6-Dimethyl-2’C-methyladenosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N6-Dimethyl-2’C-methyladenosine involves its incorporation into RNA, where it affects various RNA metabolic processesThe methylation at the N6 position can enhance or inhibit the binding of these proteins, thereby regulating gene expression .

Comparison with Similar Compounds

Uniqueness: N6-Dimethyl-2’C-methyladenosine is unique due to its dual methylation, which provides distinct biochemical properties. This dual modification can lead to different binding affinities with RNA-binding proteins and influence RNA metabolism in ways that single methylations cannot .

Properties

Molecular Formula

C13H19N5O4

Molecular Weight

309.32 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C13H19N5O4/c1-13(21)9(20)7(4-19)22-12(13)18-6-16-8-10(17(2)3)14-5-15-11(8)18/h5-7,9,12,19-21H,4H2,1-3H3/t7-,9-,12-,13-/m1/s1

InChI Key

MOIHLLGNDAAJQZ-NHULRPGXSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3N(C)C)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=CN=C3N(C)C)CO)O)O

Origin of Product

United States

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